molecular formula C8H6ClNO B2717244 4-Chloro-3-methylphenyl isocyanate CAS No. 51488-20-1

4-Chloro-3-methylphenyl isocyanate

Cat. No. B2717244
CAS RN: 51488-20-1
M. Wt: 167.59
InChI Key: CXYBLHZWJJNVQE-UHFFFAOYSA-N
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Patent
US09416141B2

Procedure details

To the stirred mixture of 4-chloro-3-methylaniline (F1, 1.01 g, 7.13 mmol) and triethylamine (866 mg, 8.56 mmol) in methylene chloride (20 mL) at −20° C. under nitrogen was added phosgene solution (0.15 weight/weight in toluene, 6.15 g, 9.13 mmol) dropwise over 5 min. After addition, the reaction mixture was warmed up to room temperature over 2 h, and then stirred at room temperature for another 2 h. After this time, the reaction mixture was cooled to 0° C., and slowly quenched with saturated aqueous sodium bicarbonate (30 mL). The mixture was extracted with ethyl acetate (100 mL). The organic extract was washed with 2 M hydrochloric acid (50 mL), brine (30 mL), dried over anhydrous sodium sulfate, and filtered. The filtrate was concentrated under reduced pressure. The resulting residue was triturated with methylene chloride (40 mL) and filtered. The filtrate was concentrated under reduced pressure to provide compound F2 as a light brown liquid (1.08 g, 90%): 1H NMR (300 MHz, CDCl3) δ 7.27 (d, J=8.4 Hz, 1H), 6.97 (d, J=2.4 Hz, 1H), 6.88-6.84 (m, 1H), 2.34 (s, 3H).
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
866 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6.15 g
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[CH3:9].C(N(CC)CC)C.[C:17](Cl)(Cl)=[O:18]>C(Cl)Cl>[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([N:6]=[C:17]=[O:18])=[CH:4][C:3]=1[CH3:9]

Inputs

Step One
Name
Quantity
1.01 g
Type
reactant
Smiles
ClC1=C(C=C(N)C=C1)C
Name
Quantity
866 mg
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
6.15 g
Type
reactant
Smiles
C(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for another 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
After this time, the reaction mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
slowly quenched with saturated aqueous sodium bicarbonate (30 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with 2 M hydrochloric acid (50 mL), brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was triturated with methylene chloride (40 mL)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)N=C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.08 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.